An In-Depth Technical Guide to 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene (CAS 107564-93-2)
An In-Depth Technical Guide to 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene (CAS 107564-93-2)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Overview
1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene is a highly functionalized aromatic compound of significant interest in synthetic and medicinal chemistry. Its strategic value lies in the convergence of three key structural motifs on a single benzene ring: a reactive benzylic bromide handle, an electron-rich dimethoxy system, and a metabolically robust fluorine atom. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery.
The benzylic bromide group serves as a potent electrophilic site, enabling covalent linkage to a wide array of nucleophilic scaffolds.[1] Concurrently, the fluoro-dimethoxybenzene core is a recognized pharmacophore that can impart favorable properties to a parent molecule, including enhanced metabolic stability, improved membrane permeability, and specific binding interactions with biological targets.[2][3] The strategic placement of the fluorine atom can block potential sites of metabolism and modulate the electronics of the aromatic ring, influencing both reactivity and pharmacokinetic profiles.[4]
This guide provides a comprehensive technical overview of the compound's chemical properties, a validated synthesis protocol, an analysis of its reactivity, and a discussion of its applications, designed to equip researchers with the foundational knowledge required for its effective utilization in the laboratory.
Section 2: Physicochemical and Spectroscopic Properties
The precise physicochemical properties of 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene are crucial for its handling, reaction setup, and purification. While exhaustive experimental data is not publicly available, the following properties are derived from its chemical structure and data from closely related analogs.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene |
| CAS Number | 107564-93-2 |
| Molecular Formula | C₉H₁₀BrFO₂ |
| Molecular Weight | 249.08 g/mol |
| Appearance | Expected to be a solid or oil at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate, Acetone) and insoluble in water. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended. |
Spectroscopic Profile (Predicted)
A clear understanding of the expected spectroscopic data is vital for reaction monitoring and product characterization.
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¹H NMR (400 MHz, CDCl₃):
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δ ~6.7-7.0 ppm (m, 2H): Aromatic protons (Ar-H). The splitting pattern will be complex due to coupling with each other and with the fluorine atom.
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δ ~4.5 ppm (s, 2H): Benzylic protons (-CH₂Br). This singlet is a characteristic peak for the bromomethyl group. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and aromatic ring.
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δ ~3.9 ppm (s, 6H): Methoxy protons (-OCH₃). Two distinct singlets may be observed for the two non-equivalent methoxy groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~145-155 ppm (d): Aromatic carbons attached to oxygen and fluorine (Ar-C-O, Ar-C-F). These will show coupling to fluorine (¹JC-F or ²JC-F).
-
δ ~110-130 ppm (d): Other aromatic carbons (Ar-C, Ar-CH).
-
δ ~56-62 ppm (s): Methoxy carbons (-OCH₃).
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δ ~30-35 ppm (s): Benzylic carbon (-CH₂Br).
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 248 and 250.
-
A prominent fragment will be the loss of the bromine atom (M-Br)⁺ at m/z 169, corresponding to the stable benzylic carbocation.
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Section 3: Synthesis Methodology
The most direct and efficient synthesis of 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene is achieved via the selective radical bromination of the corresponding methyl precursor, 1-fluoro-4,5-dimethoxy-2-methylbenzene. The Wohl-Ziegler reaction is the industry-standard method for this transformation.[5][6]
Causality of the Wohl-Ziegler Approach
This method is preferred for its high selectivity for the benzylic position over aromatic ring bromination.[7]
-
N-Bromosuccinimide (NBS): Serves as a source of a low, steady concentration of molecular bromine (Br₂), which is the active brominating agent.[8] This low concentration is critical to suppress ionic side reactions, such as electrophilic addition to the aromatic ring.
-
Radical Initiator (AIBN or BPO): A small amount of a radical initiator is required to initiate the free-radical chain reaction upon heating or UV irradiation.[9]
-
Inert Solvent (CCl₄ or Acetonitrile): The reaction is performed in a non-polar, aprotic solvent that does not react with the radical intermediates. Carbon tetrachloride has been historically used, but due to toxicity, solvents like acetonitrile are now preferred.[9][10]
Detailed Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a self-validating system. Successful synthesis relies on the exclusion of water and the careful control of reaction initiation.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-fluoro-4,5-dimethoxy-2-methylbenzene (1.0 eq) and a suitable solvent such as acetonitrile (CH₃CN) to make a ~0.2 M solution.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Rationale: A slight excess of NBS ensures complete consumption of the starting material. A catalytic amount of initiator is sufficient to start and maintain the radical chain reaction.
-
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to reflux (for CH₃CN, ~82°C) and stir vigorously.
-
Rationale: Heating is required to cause the homolytic cleavage of the initiator, starting the radical process. The inert atmosphere prevents unwanted side reactions with oxygen.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material spot/peak. The reaction is typically complete within 2-15 hours.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in many non-polar solvents, can be removed by filtration.
-
Rationale: Cooling prevents volatilization of the solvent and product during handling. Filtration provides a simple first-pass purification.
-
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene.
Section 4: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the benzylic bromide functional group. The C-Br bond at the benzylic position is activated towards nucleophilic substitution due to the ability of the adjacent aromatic ring to stabilize the transition state of both Sₙ1 and Sₙ2 reactions.[7]
Nucleophilic Substitution (Sₙ2)
The primary carbon of the bromomethyl group makes it an excellent substrate for Sₙ2 reactions. It will react readily with a wide range of soft and hard nucleophiles, making it a versatile electrophile for constructing larger molecules.
-
Common Nucleophiles:
-
O-Nucleophiles: Alcohols (R-OH), Phenols (Ar-OH), Carboxylates (R-COO⁻) to form ethers and esters.
-
N-Nucleophiles: Amines (R-NH₂), Azides (N₃⁻), Imidazoles to form substituted amines, azides, and N-alkylated heterocycles.
-
S-Nucleophiles: Thiols (R-SH), Thiolates (R-S⁻) to form thioethers.
-
C-Nucleophiles: Cyanide (CN⁻), Enolates, Grignard/Organolithium reagents to form new C-C bonds.
-
Section 5: Applications in Research and Drug Development
The primary application of 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene is as a key intermediate in the synthesis of biologically active molecules.[12][13]
-
Scaffold Elaboration: It serves as an electrophilic "linker" to attach the fluoro-dimethoxy-phenyl moiety to a larger, more complex molecular core. This is a common strategy in hit-to-lead optimization, where different substituted aromatic groups are explored to improve binding affinity and pharmacokinetic properties.
-
Influence of Fluorine: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[14] It can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[2][15]
-
Dimethoxybenzene Motif: The dimethoxybenzene structure is found in numerous natural products and pharmaceutical agents. The electron-donating nature of these groups can influence the electronic properties of the molecule, which can be crucial for receptor binding.
Section 6: Handling, Safety, and Storage
As a reactive benzylic bromide, 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene should be handled with care. Safety data for this specific compound is limited, but data from analogous structures indicate it should be treated as a hazardous substance.
Table 2: GHS Hazard Information (Anticipated)
| Hazard Class | Statement | Precautionary Codes (Example) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place. For enhanced stability, particularly for long-term storage, storing under an inert atmosphere (Nitrogen or Argon) is recommended to prevent hydrolysis or degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
Wohl-Ziegler Bromination. (2014, April 19). Chem-Station Int. Ed.[Link]
-
1,3-Dibromo-5-fluoro-2-methoxybenzene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Reactions at the Benzylic Position. (2019, June 22). Chemistry Steps. [Link]
- Process for benzylic bromination. (n.d.). Google Patents.
-
Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
-
Saeed, A., et al. (2024). EFFICIENT SYNTHESIS OF 1-(BROMOMETHYL)-3,5-DIMETHOXYBENZENE: X-RAY STRUCTURE, HIRSHFELD SURFACE ANALYSIS, DFTs, AND MOLECULAR MODELLING INVESTIGATIONS AS TYROSINASE INHIBITOR. Química Nova, 47(5). [Link]
-
Angiolini, M., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
-
Wohl Ziegler Bromination. (2022, October 25). YouTube. [Link]
-
Applications of Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
El-Fakharany, E. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9(1), 1-24. [Link]
-
Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. (n.d.). Sciforum. Retrieved March 7, 2026, from [Link]
-
Chemical Properties of Fluorobenzene, meta-(dibromomethyl)- (CAS 455-34-5). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]
-
First and short syntheses of biologically active, naturally occurring brominated mono- and dibenzyl phenols. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. sciforum.net [sciforum.net]
- 11. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Figure 1. Structure of 1-(Bromomethyl)-5-fluoro-2,3-dimethoxybenzene with proton and carbon numbering.
